molecular formula C6H12N4 B8534852 3-(3-Aminopropylamino)pyrazole

3-(3-Aminopropylamino)pyrazole

Cat. No.: B8534852
M. Wt: 140.19 g/mol
InChI Key: HWYZJRPLXNCAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminopropylamino)pyrazole is a high-purity chemical compound supplied for research and development purposes. This product is intended for laboratory use only and is not classified or intended for diagnostic, therapeutic, or any personal use. Researchers value this compound for its potential as a versatile building block in organic synthesis and medicinal chemistry. The molecular structure, featuring both pyrazole and aminopropylamino functional groups, makes it a candidate for developing novel molecules and probing biological mechanisms. Its specific research value lies in its potential application as an intermediate in the synthesis of more complex chemical entities. The mechanism of action for this compound is dependent on the specific research context and final synthesized product. Researchers are encouraged to consult the relevant scientific literature for detailed studies on its applications and behavior in specific experimental models. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N'-(1H-pyrazol-5-yl)propane-1,3-diamine

InChI

InChI=1S/C6H12N4/c7-3-1-4-8-6-2-5-9-10-6/h2,5H,1,3-4,7H2,(H2,8,9,10)

InChI Key

HWYZJRPLXNCAIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NCCCN

Origin of Product

United States

Computational and Theoretical Investigations of 3 3 Aminopropylamino Pyrazole Systems

In Silico Screening and Molecular Docking Studies for Biological Target Interactions

General studies on pyrazole (B372694) derivatives frequently employ in silico screening and molecular docking to identify potential biological targets and understand binding mechanisms. nih.govekb.egbohrium.comnih.gov However, without specific research on 3-(3-Aminopropylamino)pyrazole, it is not possible to provide details on its particular interactions.

Elucidation of Ligand-Protein Binding Modes and Interaction Networks

Published research on various pyrazole analogs shows that they can form key interactions, such as hydrogen bonds and hydrophobic contacts, with the active sites of numerous proteins, including kinases and enzymes like carbonic anhydrase. nih.govmdpi.comnih.gov The specific amino acid residues involved and the precise geometry of the binding pose are unique to each ligand-protein complex. No studies were identified that detail the ligand-protein binding modes or interaction networks for this compound.

Prediction of Binding Affinities and Inhibition Constants

Computational chemists routinely predict binding affinities (often expressed as binding energy in kcal/mol) and inhibition constants (such as Kᵢ or IC₅₀ values) for novel compounds. nih.govmdpi.combiointerfaceresearch.com These predictions are crucial for prioritizing candidates for synthesis and experimental testing. For the broader pyrazole class, predicted binding energies can range significantly depending on the specific derivative and the target protein. mdpi.combiointerfaceresearch.com However, no predicted binding affinities or inhibition constants have been published specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Derivations from Computational Models

QSAR studies are a powerful tool in drug discovery, used to build mathematical models that correlate the chemical structure of compounds with their biological activity. ej-chem.org Numerous QSAR models have been developed for different series of pyrazole derivatives to guide the design of more potent analogs. nih.govnih.govresearchgate.net These models are built upon datasets of compounds with varying structures and measured activities. There is no indication from the available literature that this compound has been included in the development or validation of any such QSAR or SMR models.

Advanced Ligand Chemistry and Coordination Complexes of 3 3 Aminopropylamino Pyrazole Analogs

Design Principles for Pyrazole-Based N-Donor Ligands

The design of pyrazole-based N-donor ligands is guided by several key principles that allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a feature that allows them to act as both hydrogen bond donors and acceptors. researchgate.net This characteristic facilitates the formation of stable and diverse coordination compounds.

A primary design consideration is the denticity of the ligand, which refers to the number of donor atoms that can bind to a central metal ion. While simple pyrazole (B372694) acts as a monodentate ligand, functionalization of the pyrazole ring allows for the creation of polydentate ligands. researchgate.net The introduction of side arms containing additional donor atoms, such as the aminopropylamino group in 3-(3-Aminopropylamino)pyrazole, transforms the molecule into a potentially tridentate chelating agent. This chelation results in the formation of stable, cyclic complexes with metal ions, a phenomenon known as the chelate effect. ebsco.com

The electronic properties of the pyrazole ring can be modulated by the introduction of electron-donating or electron-withdrawing substituents. This, in turn, influences the Lewis basicity of the nitrogen donor atoms and the stability of the resulting metal-ligand bond. The pyrazole moiety itself is considered a poorer π-acceptor but a better σ-donor compared to pyridine, which affects the crystal field splitting and redox potentials of the metal center. researchgate.net

Furthermore, the steric bulk of the substituents on the pyrazole ring and its side arms can be systematically varied to control the coordination geometry around the metal ion. This steric hindrance can influence the number of ligands that can coordinate, prevent unwanted side reactions, and create specific chiral environments for asymmetric catalysis. Ligands such as bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine demonstrate how steric hindrance and the flexibility of the linker between pyrazole units are crucial design elements for creating specific coordination environments. acs.org

Synthesis and Characterization of Metal-Pyrazole Coordination Compounds

The synthesis of coordination compounds involving this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final structure and nuclearity of the complex. nih.gov The synthesis of the 3-aminopyrazole (B16455) core itself can be achieved through several methods, most commonly via the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it

Pyrazole-based ligands form stable complexes with a wide array of transition metal ions, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netrsc.org The coordination of these metals is often achieved through the sp²-hybridized nitrogen atom of the pyrazole ring and any additional donor atoms present in the ligand's side chains. For a ligand like this compound, complexation would involve the pyrazole nitrogen, the secondary amine nitrogen, and the terminal primary amine nitrogen, creating a tridentate N,N',N''-coordination sphere around the metal ion.

The reaction of 4-acetyl-3-amino-5-methylpyrazole with cobalt(II) nitrate, for example, has been shown to yield octahedral complexes where the ligand coordinates through the N2 atom of the pyrazole ring. researchgate.net Similarly, copper(II) complexes with tridentate pyrazole-containing Schiff base ligands have been synthesized and characterized, demonstrating the versatility of pyrazoles in forming stable coordination compounds with various geometries. nih.gov

The general procedure for synthesizing these complexes often involves dissolving the ligand and the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. The resulting solid complex can then be isolated by filtration and purified by recrystallization. nih.govscirp.org

The this compound ligand is designed to act as a tridentate chelator, forming two stable five- or six-membered chelate rings upon coordination to a metal center. The coordination typically involves the 'pyridine-like' nitrogen of the pyrazole ring and the two nitrogen atoms of the 3-aminopropylamino side chain. This mode of binding leads to the formation of a "pincer" or "tripodal" type ligand geometry around the metal ion.

The formation of such multidentate chelate structures significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. ebsco.com The specific coordination geometry adopted by the complex (e.g., octahedral, square planar, tetrahedral) is influenced by the nature of the metal ion, its preferred coordination number, and the steric constraints imposed by the ligand. researchgate.net For instance, tridentate pyrazole-containing ligands have been shown to form both dinuclear and mononuclear copper(II) complexes, depending on the specific substituents and the presence of bridging anions like chloride. nih.gov

Ligand TypeMetal IonCoordination ModeResulting GeometryReference
Pyrazole-acetamideCd(II), Cu(II)Monodentate (N-donor)Octahedral nih.gov
Schiff base pyrazoleCu(II)Tridentate (N,N,O-donor)Square Pyramidal/Distorted Octahedral nih.gov
Bis(pyrazolylethyl)amineCu(II), Co(II)Tridentate (N,N',N''-donor)Tetrahedral/Square Pyramidal acs.org
3-AminopyridineMn(II), Co(II), Ni(II)Monodentate/BridgingOctahedral scirp.org

Spectroscopic and Diffraction Techniques for Coordination Complex Analysis

A combination of spectroscopic and diffraction methods is essential for the unambiguous characterization of metal-pyrazole coordination complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-H bonds of the pyrazole ring and the amino groups upon complexation provide evidence of metal-ligand bond formation. For instance, the ν(NH) stretching vibrations in the IR spectrum are a qualitative characteristic of complex formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy : Electronic spectroscopy provides information about the d-d electronic transitions of the metal center and charge-transfer bands. These spectra are indicative of the coordination geometry of the metal ion. For example, the position and intensity of absorption bands can help distinguish between octahedral and tetrahedral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination confirm the binding mode.

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition. nih.gov

Single-Crystal X-ray Diffraction : This is the most definitive technique for determining the solid-state structure of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov For example, X-ray diffraction studies have revealed the dinuclear structure of a copper(II) complex with a tridentate pyrazole-based ligand, showing two copper centers bridged by chloride ions. nih.gov

TechniqueInformation ObtainedReference
IR SpectroscopyConfirmation of metal-ligand bond formation, identification of functional groups. nih.gov
UV-Vis SpectroscopyElectronic transitions (d-d, charge transfer), coordination geometry. researchgate.net
NMR SpectroscopySolution structure of diamagnetic complexes, ligand binding mode. nih.gov
Mass SpectrometryMolecular weight and composition of the complex. nih.gov
X-ray DiffractionPrecise solid-state structure, bond lengths, bond angles, coordination geometry. nih.govnih.gov

Application of Metal-Pyrazole Complexes in Catalysis Research

The tunable steric and electronic properties of pyrazole-based ligands make their metal complexes highly effective catalysts for a variety of organic transformations. The proton-responsive nature of N-unsubstituted pyrazoles can play a crucial role in catalytic cycles, often participating in proton transfer steps. nih.gov

Metal-pyrazole complexes have demonstrated catalytic activity in several important reactions:

Oxidation Reactions : Cobalt, nickel, and copper complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org The efficiency of the catalyst can be optimized by tuning the reaction conditions, such as the type of oxidant and temperature. rsc.org

Hydrogenation and Dehydrogenation Reactions : Iridium complexes featuring protic pyrazole ligands have been shown to catalyze the hydrogenation of carbon dioxide and the dehydrogenation of formic acid. nih.gov The protic NH group of the pyrazole is often directly involved in the catalytic mechanism, facilitating proton relay and enhancing catalytic activity. nih.gov

Transfer Hydrogenation : Chiral-at-metal iridium(III) complexes, in the presence of protic pyrazoles, act as effective catalysts for the asymmetric transfer hydrogenation of ketones. nih.gov

The catalytic performance of these complexes is intricately linked to the design of the pyrazole ligand and the choice of the metal center. The ability to systematically modify the ligand framework allows for the development of highly active and selective catalysts for specific organic transformations.

Mechanistic Insights into Metal-Mediated Catalytic Processes

The catalytic activity of metal complexes derived from this compound and its analogs is fundamentally linked to the cooperative interplay between the metal center and the functionalized pyrazole ligand. Mechanistic studies, while not extensively focused on this specific ligand, provide a strong basis for understanding the underlying principles of their catalytic action. The key mechanistic features revolve around metal-ligand cooperation, proton-coupled electron transfer (PCET), and the influence of the pendant aminoalkyl side chain.

A central theme in the catalysis by complexes of protic pyrazoles is the active role of the pyrazole N-H proton. nih.gov The coordination of the pyrazole to a Lewis acidic metal center enhances the Brønsted acidity of this proton, making it a crucial participant in the catalytic cycle. nih.gov This proton-responsive nature allows the ligand to act as a proton shuttle, facilitating substrate activation and product formation through metal-ligand cooperation.

Key Mechanistic Principles:

Metal-Ligand Cooperation: Catalytic cycles often involve the reversible deprotonation and protonation of the pyrazole N-H group. This allows the ligand to store and release protons in concert with redox changes at the metal center. For instance, in transfer hydrogenation reactions, a deprotonated pyrazolato intermediate may be involved in the heterolytic cleavage of dihydrogen or the abstraction of a proton from the substrate. nih.gov

Proton-Coupled Electron Transfer (PCET): Many catalytic transformations mediated by these complexes are proposed to proceed via PCET pathways. The simultaneous transfer of a proton from the pyrazole N-H and an electron (or hydride) from the metal center (or vice versa) can lower the activation energy for key elementary steps. nih.gov This is particularly relevant in reactions like the oxidation of alcohols or the hydrogenation of ketones.

Second Coordination Sphere Effects: The aminopropylamino side chain can exert significant influence on the catalytic process through second coordination sphere interactions. The pendant amino group can participate in hydrogen bonding with the substrate or with solvent molecules, orienting the substrate for optimal interaction with the metal center and stabilizing transition states. nih.gov

Proposed Catalytic Cycle for Transfer Hydrogenation:

A generalized catalytic cycle for the transfer hydrogenation of a ketone, based on mechanisms proposed for analogous pyrazole-based catalysts, is depicted below. This illustrates the cooperative roles of the metal center and the functionalized ligand.

Formation of the Active Catalyst: The precatalyst, often a metal-halide complex, reacts with a hydrogen source (e.g., isopropanol) and a base to generate a metal-hydride species. The pyrazole ligand may be deprotonated in this step to form a pyrazolato complex.

Substrate Coordination: The ketone substrate coordinates to the metal center. The pendant aminopropylamino group can facilitate this step through hydrogen bonding with the carbonyl oxygen.

Hydrogen Transfer: The hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the protonated pyrazole (or a coordinated alcohol) to the carbonyl oxygen. This concerted or stepwise transfer is the key step in the reduction. The aminopropylamino side chain could act as a proton relay in this step.

Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center. The catalyst is then regenerated by reaction with the hydrogen source, completing the catalytic cycle.

Role of the 3-(3-Aminopropylamino) Side Chain:

While direct mechanistic studies on complexes of this compound are limited, the functional groups on this side chain are expected to play several important roles in the catalytic mechanism:

Hemilability: The terminal primary amine and the internal secondary amine of the aminopropylamino chain can coordinate reversibly to the metal center. This hemilabile behavior can open up a coordination site for substrate binding during the catalytic cycle.

Proton Relay: The amino groups can act as internal bases or proton relays, facilitating proton transfer to and from the substrate or other components of the catalytic system. This can be particularly important in reactions that require precise management of proton equivalents. nih.gov

Electronic Tuning: The electron-donating nature of the amino groups can influence the electron density at the metal center, thereby tuning its reactivity and catalytic activity.

Illustrative Research Findings:

The following table summarizes findings from studies on analogous pyrazole-based catalysts that provide mechanistic insights applicable to complexes of this compound.

Catalyst TypeReactionKey Mechanistic Feature
Ruthenium(II) with P-N chelated protic pyrazoleTransfer HydrogenationMetal-ligand cooperation involving the pyrazole N-H group is crucial for catalytic activity.
Iridium(III) with 2-(1H-pyrazol-3-yl)pyridineDehydrogenation of Formic AcidThe pyrazole unit influences the electron donation to the metal center; pendant groups can act as proton relays. nih.gov
Iron pincer complexes with protic pyrazole armsHydrazine DisproportionationInvolves multiple proton-coupled electron transfer (PCET) steps between the metal-ligand platform and the substrate. nih.gov

These examples underscore the importance of the pyrazole's proton-responsive character and the potential for functional side chains to actively participate in the catalytic mechanism. Further detailed kinetic and computational studies on complexes of this compound are necessary to fully elucidate the specific roles of the aminopropylamino moiety in mediating catalytic processes.

Supramolecular Chemistry and Self Assembly of Pyrazole Containing Architectures

Non-Covalent Interactions Governing Pyrazole (B372694) Aggregation

Hydrogen Bonding Motifs and Networks in 1H-Pyrazoles

The 1H-pyrazole ring contains a proton-donating pyrrole-type nitrogen (N-H) and a proton-accepting pyridine-type nitrogen, making it an ideal candidate for forming robust hydrogen bonds. nih.govmdpi.com This dual functionality allows pyrazole molecules to self-associate into a variety of predictable patterns, including cyclic dimers, trimers, tetramers, and linear polymeric chains known as catemers. nih.govmdpi.com

The formation of these specific motifs is highly dependent on the steric and electronic properties of the substituents on the pyrazole ring. For instance, bulky substituents may favor the formation of discrete cyclic assemblies like dimers or trimers, while smaller substituents might allow for the extended one-dimensional propagation of catemeric chains. The electronic nature of the substituents can also influence the acidity of the N-H proton and the basicity of the pyridine-type nitrogen, thereby modulating the strength and directionality of the hydrogen bonds.

Role of the Aminopropylamino Moiety in Directing Intermolecular Interactions

The 3-(3-aminopropylamino) substituent introduces additional functional groups capable of participating in and directing intermolecular interactions. This side chain possesses both primary and secondary amine groups, which can act as hydrogen bond donors and acceptors. The flexibility of the propyl chain allows it to adopt various conformations to maximize favorable interactions within the crystal lattice.

Formation of Defined Supramolecular Architectures

The predictable nature of the non-covalent interactions involving pyrazole moieties allows for the rational design and synthesis of materials with specific, well-defined supramolecular architectures. The study of these ordered assemblies in the solid state, primarily through X-ray crystallography, provides invaluable insights into the principles of molecular recognition and self-assembly.

Crystallographic Analysis of Dimer, Trimer, and Polymeric Pyrazole Assemblies

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise arrangement of molecules in the solid state. Numerous crystallographic studies on substituted pyrazoles have revealed a rich diversity of supramolecular assemblies. nih.gov

Assembly Type Description Governing Interactions Typical Substituent Characteristics
Dimer Two pyrazole molecules associate through a pair of N-H···N hydrogen bonds, forming a cyclic motif.Strong, directional N-H···N hydrogen bonds.Often observed with sterically demanding substituents that hinder further aggregation.
Trimer Three pyrazole molecules form a larger cyclic structure via three N-H···N hydrogen bonds.Cooperative N-H···N hydrogen bonding.Can be favored by specific geometric arrangements of substituents.
Polymeric (Catemer) Pyrazole molecules link in a head-to-tail fashion to form a one-dimensional chain through a continuous series of N-H···N hydrogen bonds.Repetitive N-H···N hydrogen bonding.Common with less sterically hindered pyrazoles.

The aminopropylamino group in 3-(3-Aminopropylamino)pyrazole would be expected to introduce additional hydrogen bonding interactions that could link these fundamental pyrazole motifs into more complex superstructures. For instance, pyrazole dimers could be interconnected by hydrogen bonds involving the amino side chains, leading to the formation of ladders, sheets, or three-dimensional frameworks.

Principles of Crystal Engineering for Controlled Solid-State Organization

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to pyrazole-based systems to control their solid-state organization. This involves the strategic selection of substituents to promote specific intermolecular interactions and, consequently, specific packing arrangements.

Key strategies in the crystal engineering of pyrazole-containing structures include:

Synthon-based design: Utilizing robust and predictable hydrogen bonding motifs (supramolecular synthons), such as the pyrazole dimer or catemer, as building blocks for larger architectures.

Functional group modification: Introducing functional groups that can form other types of strong and directional non-covalent interactions, such as halogen bonds or additional hydrogen bonds, to guide the assembly process.

Steric control: Modifying the size and shape of substituents to favor certain packing arrangements over others.

In the case of this compound, the aminopropylamino side chain is a key element for crystal engineering. Its length, flexibility, and hydrogen bonding capabilities can be exploited to create a wide range of supramolecular architectures with potentially interesting properties.

Influence of Peripheral Substituents on Supramolecular Self-Organization

Electron-donating or electron-withdrawing groups can alter the charge distribution within the pyrazole ring, influencing the strength of the hydrogen bonds. For example, an electron-withdrawing group can increase the acidity of the N-H proton, leading to stronger hydrogen bonds. Conversely, an electron-donating group can increase the basicity of the pyridine-type nitrogen.

The steric bulk of the substituents is another crucial factor. Large substituents can prevent the close approach of molecules, favoring the formation of discrete assemblies like dimers over extended polymeric chains. The position of the substituent on the pyrazole ring also dictates the geometry of the resulting supramolecular structure.

The aminopropylamino group in this compound is a particularly interesting substituent in this context. Its ability to act as both a hydrogen bond donor and acceptor, combined with its conformational flexibility, provides a rich landscape of potential intermolecular interactions. It is anticipated that this substituent would lead to the formation of complex, highly interconnected hydrogen-bonded networks, the specifics of which would be revealed through detailed crystallographic studies.

Solvent Effects and Dynamic Processes in Pyrazole Supramolecular Systems

The solvent is a critical and active component in the field of supramolecular chemistry, profoundly influencing the self-assembly and function of pyrazole-containing architectures. Far from being an inert medium, the choice of solvent can dictate the formation, stability, and topology of supramolecular structures by modulating non-covalent interactions such as hydrogen bonds and π-π stacking. Furthermore, the dynamic nature of these interactions allows for the development of stimuli-responsive systems where solvent properties and other external cues can control molecular processes like ligand exchange, tautomerism, and guest binding.

Solvent-Mediated Self-Assembly and Structural Control

The ability of pyrazoles to act as both hydrogen bond donors (N1-H) and acceptors (N2) makes their self-assembly highly sensitive to the solvent environment. nih.govnih.gov Protic solvents, for instance, can compete for hydrogen bonding sites, disrupting the formation of pyrazole-pyrazole networks. Conversely, non-polar solvents tend to promote self-aggregation through these interactions.

A salient example is the crystallization of 4-Aryl-3,5-dimethylpyrazoles, where the supramolecular organization is highly dependent on the solvent used. nih.gov In the presence of methanol (B129727), the solvent molecules act as hydrogen-bond bridges, mediating the formation of pyrazole dimers rather than the polymeric chains observed in the absence of such a bridging solvent. nih.gov This demonstrates the solvent's direct participation in constructing the final supramolecular motif.

The polarity and aromaticity of the solvent also play a crucial role in assemblies governed by π-π stacking. The formation of anisotropic microgels from pyrazole-modified monomers, for example, relies on π-π interactions between pyrazole groups to guide the supramolecular bonding necessary for the desired architecture. rsc.org Similarly, certain pyrrolo-pyrazole peptidomimetics exhibit phase-selective gelation, forming stable organogels specifically in aromatic solvents, which highlights the solvent's role in facilitating the necessary intermolecular forces for network formation.

Moreover, solvent effects can exert significant control over stereochemical outcomes. Molecular dynamics simulations have shown that the interactions between chiral pyrazole derivatives and a chiral stationary phase are remarkably influenced by the solvent, to the extent that the elution order in HPLC can be inverted simply by changing the solvent. researchgate.net This underscores the solvent's role in modulating the subtle energetic differences that govern chiral recognition processes.

Interactive Table 1: Influence of Solvent on Pyrazole Supramolecular Assembly This table summarizes key research findings on how different solvents direct the self-assembly of pyrazole-containing systems.

Pyrazole SystemSolvent(s)Observed EffectKey Interaction Modulated
4-Aryl-3,5-dimethylpyrazolesMethanolFormation of discrete dimersHydrogen Bonding (Solvent Bridging) nih.gov
Pyrazole-modified monomersWater/MethanolFormation of anisotropic microgelsπ-π Stacking rsc.org
Chiral pyrazole derivativesVarious organic solventsInversion of enantiomer elution order in HPLCChiral Recognition Interactions researchgate.net
Pyrrolo-pyrazole peptidomimeticsAromatic solvents (e.g., Benzene)Phase-selective organogel formationNot specified, likely π-π stacking and H-bonding

Dynamic Processes in Pyrazole-Based Systems

The reversible nature of non-covalent bonds endows pyrazole supramolecular systems with dynamic properties, allowing them to adapt their constitution or structure in response to internal or external stimuli.

One of the most studied dynamic processes is tautomerism, where a proton migrates between the two nitrogen atoms of the pyrazole ring. mdpi.comnih.gov The kinetics and thermodynamics of this equilibrium are strongly influenced by the solvent's polarity and its ability to mediate proton transfer. mdpi.comnih.gov For instance, the rate of prototropic exchange is significantly slowed in polar aprotic solvents like DMSO compared to protic solvents like water or alcohols, which can facilitate the proton transfer. mdpi.comnih.gov

Constitutional dynamics, such as ligand exchange, are also central to the function of metallo-supramolecular architectures. Studies on trinuclear gold(I) pyrazolate complexes (Au₃(Pz)₃) have revealed that ligand exchange reactions are typically slow, taking days to reach thermodynamic equilibrium. rsc.org However, a key discovery was that free pyrazole molecules can act as potent (auto)catalysts, significantly accelerating ligand exchange and scrambling reactions. rsc.org This catalytic process, which exhibits complex sigmoidal kinetics in solvents like tetrachloroethane-d₂ and toluene-d₈, is crucial for error correction and facilitating thermal equilibration in the self-assembly of complex architectures. rsc.org

Furthermore, the responsiveness of pyrazole systems to external stimuli positions them as valuable components for "smart" materials. The assembly and disassembly of pyrazole-based metal-organic gels (MOGs) can be triggered by various stimuli, including changes in temperature, pH, and chemical environment (chemo-responsiveness). rsc.org For example, tripyrazolate-linked metallocages have been designed as turn-on fluorescence sensors that selectively detect bisulfite (HSO₃⁻) and gaseous sulfur dioxide (SO₂) through a disassembly mechanism. rsc.org This dynamic response, where the cage structure breaks down upon interaction with the analyte, leads to a measurable change in the system's optical properties.

Interactive Table 2: Examples of Dynamic Processes in Pyrazole Supramolecular Systems This table details specific dynamic behaviors observed in pyrazole-containing systems and the factors that influence them.

SystemDynamic ProcessStimulus / CatalystSolvent(s)Key Finding
Au₃(pyrazolate)₃ complexesLigand ExchangeFree Pyrazole (Autocatalysis)Tetrachloroethane-d₂, Toluene-d₈Free pyrazoles dramatically accelerate slow ligand exchange, enabling constitutional adaptation. rsc.org
3(5)-Substituted PyrazolesPrototropic TautomerismSolvent Polarity/AcidityDMSO, Water, AlcoholsSolvent properties strongly influence the rate and equilibrium position of proton transfer between ring nitrogens. mdpi.comnih.gov
Pyridine-pyrazole ligand with metal saltsSol-Gel TransitionTemperature, pH, ChemicalsDMF/H₂OMetal-organic gels exhibit multi-stimuli responsiveness, allowing for controlled phase transitions. rsc.org
Tripyrazolate-linked Pd₆L₂ cagesHost DisassemblyHSO₃⁻ / SO₂Aqueous solutionsSelective disassembly upon analyte binding forms the basis of a turn-on fluorescence sensor. rsc.org

Investigation of Biological Interaction Mechanisms for 3 3 Aminopropylamino Pyrazole Derivatives

Molecular Target Identification and Characterization

Identifying the specific molecular targets of 3-aminopyrazole (B16455) derivatives is the first step in characterizing their biological function. This involves a range of biochemical and cellular assays designed to measure the direct interaction between the compound and its putative biological partner, such as a receptor or an enzyme.

Derivatives of the pyrazole (B372694) class have been extensively studied as ligands for G-protein coupled receptors (GPCRs), with a particular focus on cannabinoid receptors (CB1 and CB2). Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve competitive displacement of a radiolabeled ligand by the test compound.

The biarylpyrazole, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), is a potent and specific antagonist for the brain cannabinoid receptor (CB1) and has served as a lead compound for structure-activity relationship (SAR) studies. elsevierpure.comconsensus.app Research into a series of pyrazole derivatives has helped to characterize the cannabinoid receptor binding sites. elsevierpure.comconsensus.app For potent and selective CB1 receptor antagonistic activity, key structural features were identified:

A para-substituted phenyl ring at the 5-position. elsevierpure.comconsensus.app

A carboxamido group at the 3-position. elsevierpure.comconsensus.app

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.comconsensus.app

The affinity of these compounds is often expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Binding Affinities of Pyrazole Derivatives at Cannabinoid Receptors
CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Assay Type
SR141716A (Rimonabant)CB11.98Competitive displacement of radioligand
AM251CB10.8Competitive displacement of [³H]CP 55,940

Beyond receptors, 3-aminopyrazole derivatives have been developed as potent modulators of enzymatic activity. The pyrazole scaffold is present in several kinase inhibitors, including some FDA-approved drugs. nih.gov These compounds often target the ATP-binding pocket of kinases, interfering with the phosphorylation of downstream substrates.

A series of 3-amino-1H-pyrazole-based kinase inhibitors were developed from a promiscuous inhibitor to selectively target Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE family. nih.govnih.gov Optimization led to compound 43d , which demonstrated high cellular potency for CDK16 with an EC₅₀ of 33 nM. nih.govnih.gov This compound also showed potent activity against other members of the PCTAIRE and PFTAIRE families. nih.govnih.gov A screen against approximately 100 kinases confirmed its selective inhibition profile. nih.govnih.gov

Inhibitory Activity of Pyrazole Derivative 43d Against Kinases
Kinase FamilyTargetPotency (EC₅₀, nM)
PCTAIRECDK1633
PCTAIREOther members20-120
PFTAIREFamily members50-180

Furthermore, pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. benthamscience.comnih.gov Some 1,3,4-trisubstituted pyrazole derivatives have exhibited significant anti-inflammatory effects by reducing inflammatory exudate and/or leukocyte accumulation. benthamscience.com Molecular docking studies have been used to rationalize their activity, showing how these compounds bind within the COX-2 active site. benthamscience.comnih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanism of action involves moving beyond binding affinity and inhibitory concentrations. It requires investigating how these compounds influence cellular signaling pathways and how specific structural features contribute to their biological effects.

Certain pyrazole derivatives are designed as molecular probes to study biological processes. These tools can include photoactivatable ligands or fluorescently tagged molecules that allow for the visualization and identification of binding partners in a cellular context. For example, photoactivatable aryl azide probes based on cannabinoid ligands have been synthesized to explore new potential endocannabinoid receptors. frontiersin.org While not directly a 3-(3-aminopropylamino)pyrazole, the development of an iodinated pyrazole derivative with high affinity for the CB1 receptor offers utility as a SPECT (single photon emission computed tomography) ligand, which can be used to characterize brain CB1 receptor binding in vivo. elsevierpure.com

Structure-activity relationship (SAR) studies are pivotal for optimizing lead compounds. By systematically modifying the chemical structure of 3-aminopyrazole derivatives and assessing the impact on biological activity, researchers can identify the key molecular features responsible for their mechanism of action. nih.gov

In the development of CDK16 inhibitors, SAR studies revealed that small modifications to the 3-amino-1H-pyrazole scaffold had significant effects on selectivity. nih.gov For instance, introducing alkyl residues on the pyrazole ring led to non-selective inhibitors, while replacing an ester linkage with an amide moiety resulted in inactive compounds. nih.gov This indicates that the specific geometry and electronic properties of the substituents are critical for effective and selective kinase inhibition.

Similarly, for pyrazole derivatives targeting cannabinoid receptors, SAR studies have established that substitutions at the C3, C5, and N1 positions of the pyrazole ring are crucial for affinity and efficacy. elsevierpure.comconsensus.app Changes at the 3-substituent of the SR141716A scaffold, such as the introduction of an alkyl amide or ketone group, resulted in compounds with partial agonist activity, whereas the parent compound is an antagonist/inverse agonist. researchgate.net

Bivalent Ligand Design and Its Biological Implications

A sophisticated strategy in drug design involves the creation of bivalent ligands, which consist of two pharmacophores connected by a linker. nih.gov This approach is particularly relevant for targeting receptor dimers or oligomers, which are increasingly recognized as important functional units for many GPCRs, including cannabinoid receptors. nih.govnih.gov A bivalent ligand is expected to bind with significantly enhanced affinity and selectivity to receptor dimers compared to its monomeric counterparts. nih.gov

Efforts have been made to design symmetrical bivalent ligands targeting CB1 receptor dimers. nih.gov These designs often use two identical pyrazole-based pharmacophores, such as derivatives of SR141716A, joined by linkers of varying types and lengths, including polyethylene (B3416737) glycol and small peptides. nih.gov The linker length is a critical parameter, as it must be optimized to effectively bridge the distance between the binding sites on the adjacent receptors within the dimer. nih.gov Initial work focused on linking the pharmacophores through the 3-position of the pyrazole core to develop ligands capable of spanning the ~35 Å distance suggested by molecular modeling studies of GPCR dimers. nih.gov Such bivalent ligands hold the potential for increased potency and selectivity, offering a novel therapeutic approach for targeting diseases involving GPCR dimerization. nih.govnih.gov

Impact of Linker Length and Flexibility on Receptor Interactions

The linker region of a molecule, such as the aminopropylamino chain in this compound, plays a pivotal role in defining its interaction with a biological receptor. The length and conformational flexibility of this linker can significantly influence binding affinity and functional activity by controlling the orientation and positioning of key pharmacophoric elements within the receptor's binding pocket.

Research into various classes of compounds has demonstrated the dramatic effect of linker length and composition on target binding. nih.gov For instance, studies on bivalent ligands have shown that altering the number of atoms in a linker chain can result in significant variations in biological activity. nih.gov A linker that is too short may prevent the molecule from spanning two adjacent binding sites, while an excessively long linker might introduce an entropic penalty upon binding, thereby reducing affinity.

Flexible linkers, often composed of small, non-polar or polar amino acids like glycine and serine, allow for a degree of movement that can be essential for the interacting domains to achieve an optimal binding conformation. nih.gov Conversely, rigid linkers can be used to lock the molecule into a specific, biologically active conformation, potentially increasing affinity and selectivity. The length of flexible linkers can be systematically adjusted to ensure proper separation and folding of functional domains. nih.gov

In the context of this compound derivatives, modifying the three-carbon (propyl) chain could yield significant insights. Elongating or shortening this chain by adding or removing methylene (B1212753) units would directly impact the spatial relationship between the pyrazole core and the terminal amino group. Such modifications could alter the ligand's ability to form crucial hydrogen bonds or engage in hydrophobic interactions within the target protein. A systematic study, as illustrated in the conceptual table below, would be invaluable for optimizing receptor engagement.

Table 1: Conceptual Impact of Linker Modification on Receptor Binding Affinity

Linker Modification (No. of Methylene Units)Hypothetical FlexibilityPotential Impact on Binding Affinity (Ki)Rationale
2 (Ethyl)ReducedDecreasedMay be too short to bridge key interaction points in the receptor pocket.
3 (Propyl - Parent)ModerateOptimal (Reference)Assumed to have the ideal length for current biological activity.
4 (Butyl)IncreasedVariableIncreased flexibility could be beneficial or detrimental, depending on receptor topology.
5 (Pentyl)HighDecreasedPotentially too long, leading to an entropic penalty upon binding or unfavorable interactions. nih.gov

Investigation of Receptor Dimerization and Oligomerization

G-protein-coupled receptors (GPCRs), a common target for many therapeutic agents, are known to exist not only as monomers but also as dimers or higher-order oligomers. nih.gov This phenomenon of receptor dimerization and oligomerization can significantly alter the pharmacological and signaling properties of the receptor. nih.gov Ligands can influence this process by stabilizing specific receptor conformations that favor or disfavor the formation of these complexes.

The binding of an agonist or antagonist can induce conformational changes that promote or disrupt receptor-receptor interactions. ccmb.res.in For example, studies on the serotonin1A receptor have shown that agonist binding increases oligomerization, while antagonist binding leads to its reduction. ccmb.res.in The interfaces for these interactions often involve specific transmembrane helices. ccmb.res.in Therefore, a ligand like a this compound derivative could potentially act as a modulator of this process.

The investigation into whether these pyrazole derivatives can influence receptor oligomerization is a critical area of research. This could occur through several mechanisms:

Allosteric Modulation: The binding of the derivative to a primary site on one receptor protomer could induce a conformational change that is transmitted across the dimer interface, altering the binding or signaling properties of the adjacent receptor.

Stabilization of Oligomeric State: The ligand might preferentially bind to and stabilize a pre-existing dimeric or oligomeric form of the receptor.

Bivalent Ligand Approach: A synthetically designed bivalent ligand, featuring two this compound pharmacophores connected by a linker of appropriate length, could physically bridge two receptors, forcing dimerization and potentially leading to unique signaling outcomes.

Understanding these interactions is crucial, as receptor oligomerization is a paradigm that can be used to study properties requiring the functional clustering of receptors, such as signaling specificity and co-internalization. nih.gov

Table 2: Factors Influencing Ligand-Mediated Receptor Oligomerization

FactorDescriptionPotential Relevance to Pyrazole Derivatives
Ligand TypeAgonists, antagonists, and inverse agonists can differentially affect receptor conformation and oligomerization state. ccmb.res.inThe functional activity of the pyrazole derivative (agonist vs. antagonist) could determine its effect on receptor clustering.
Binding SiteBinding to orthosteric or allosteric sites can induce distinct conformational changes that propagate to the dimer interface.The specific binding mode of the pyrazole derivative would be critical in predicting its influence on dimerization.
Receptor TypeThe propensity for dimerization and the nature of the dimer interface are specific to each receptor.The effect would be dependent on the specific biological target of the pyrazole derivative.
Membrane EnvironmentThe lipid composition of the cell membrane, such as cholesterol content, can influence receptor oligomerization. ccmb.res.inThis is a general factor that would provide the context for the derivative's action.

Application of Computational Biology in Elucidating Biological Functions

Computational biology provides indispensable tools for predicting and analyzing the interactions between small molecules like this compound derivatives and their biological targets. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling offer profound insights that guide drug discovery and optimization.

Advanced Molecular Docking Studies for Complex Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijpbs.com This technique is instrumental in understanding the molecular basis of ligand-target interactions, elucidating binding modes, and estimating binding affinity. For pyrazole derivatives, docking studies have been widely used to explore interactions with various biological targets, including enzymes and receptors. nih.gov

The process involves placing the ligand (the pyrazole derivative) into the binding site of the target protein in various conformations and orientations. A scoring function is then used to calculate the binding energy for each pose, with lower energy values typically indicating a more favorable interaction. nih.gov Advanced docking studies reveal crucial details about the non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Key interactions with specific amino acid residues in the receptor's active site.

Hydrophobic Interactions: Engagement with non-polar pockets of the receptor.

π-Stacking: Interactions between the aromatic pyrazole ring and aromatic residues like phenylalanine or tyrosine.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

These studies can effectively screen virtual libraries of pyrazole derivatives to prioritize compounds for synthesis and biological testing. researchgate.net For example, docking of various pyrazole derivatives into protein targets like C-RAF, CYP17, and c-KIT has revealed binding affinity scores ranging from -3.7 to -10.4 kcal/mol, identifying the most promising candidates for further development. nih.gov

Table 3: Representative Molecular Docking Data for Pyrazole Derivatives Against Various Targets

Pyrazole Derivative ClassProtein TargetReported Binding Affinity (Score)Key Interacting Residues (Example)Reference
AcylhydrazonesCRMP2-6.9 kcal/molNot Specified nih.gov
General PyrazolesC-RAF-9.7 kcal/molNot Specified nih.gov
General Pyrazolesc-KIT-9.2 kcal/molNot Specified nih.gov
Pyrazole-carboxamideshCA IIKi values in the low µM to nM rangeInteractions with Zinc ion and active site residues nih.gov
General PyrazolesEGFRRespectable attachment energiesNot Specified researchgate.net

Note: This table presents representative data from studies on various pyrazole derivatives to illustrate the outputs of molecular docking, not specifically for this compound.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Biological Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical is directly related to its molecular structure. nih.gov QSAR models are mathematical equations that correlate variations in the physicochemical properties of a group of compounds with their biological activities. nih.gov This predictive approach is highly valuable for designing new, more potent derivatives, screening virtual libraries, and understanding the structural requirements for activity. nih.govrsc.org

The development of a QSAR model for this compound derivatives would follow a general procedure:

Data Set Preparation: A series of pyrazole analogs with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This set is typically divided into a training set for model generation and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, electronic (e.g., steric, electrostatic, hydrophobic fields), and quantum chemical properties. nih.govmdpi.com

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. rsc.orgmdpi.com

Validation: The model's predictive power and robustness are rigorously assessed using internal and external validation techniques. nih.gov

For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. rsc.orgmdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a map might indicate that adding a bulky, electron-withdrawing group at a specific position on the pyrazole ring would be favorable for increasing biological potency. mdpi.com These insights provide a rational basis for the design of new analogs with improved therapeutic potential. rsc.org

Perspectives and Emerging Research Avenues for 3 3 Aminopropylamino Pyrazole Chemistry

Integration with Advanced Materials Science and Sensor Development

The inherent properties of the pyrazole (B372694) ring, combined with the versatile amino functionalities of 3-(3-Aminopropylamino)pyrazole, make it a compelling candidate for the development of advanced materials and chemical sensors. The pyrazole nucleus, with its two adjacent nitrogen atoms, provides excellent coordination sites for metal ions. This characteristic has been leveraged to create pyrazole-based fluorescent sensors that exhibit high selectivity and sensitivity for various metal ions. nih.gov

The this compound structure, featuring a primary amine, a secondary amine, and the pyrazole nitrogens, can act as a multidentate ligand. This allows for the formation of stable complexes with metal ions, which can induce changes in photophysical properties, such as fluorescence or color. This response forms the basis of chemosensors. For instance, pyrazole-based sensors have been designed to detect ions like Cu(II), Zn(II), Cd(II), and Fe(III) through "turn-on" or "turn-off" fluorescent responses. nih.govchemrxiv.org The complexation of a pyrazole-based ligand with Cu2+ ions can lead to an immediate color change, demonstrating its potential for simple colorimetric sensing. chemrxiv.org

Beyond discrete molecular sensors, this compound could serve as a monomer or cross-linking agent in the synthesis of functional polymers and metal-organic frameworks (MOFs). The amino groups offer reactive sites for polymerization, enabling the integration of the pyrazole's metal-coordinating and pH-responsive properties into larger material architectures. Such materials could find applications in selective ion extraction, catalysis, and environmental remediation.

Table 1: Examples of Pyrazole-Based Fluorescent Sensors and Their Properties
Pyrazole Derivative TypeTarget Ion(s)Sensing MechanismReported Outcome
Simple Pyridine PyrazolineZn²⁺ / Cd²⁺Fluorescence "turn-on"Distinguishes between Zn²⁺ and Cd²⁺ based on emission wavelength. nih.gov
Acetyl-Substituted PyrazoleZn²⁺Fluorescence enhancement~20-fold increase in fluorescence at 480 nm. nih.gov
Acetyl-Substituted PyrazoleFe³⁺ / Fe²⁺Fluorescence enhancement~30-fold increase for Fe³⁺ with a detection limit of 0.025 μM. nih.gov
Imine-based Pyrazol-5-olCu²⁺Colorimetric and SpectroscopicImmediate color change and selective binding in the presence of other ions. chemrxiv.org

Interdisciplinary Applications in Chemical Biology and Drug Discovery Research

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Specifically, the 3-aminopyrazole (B16455) (3-AP) moiety is a key pharmacophore in the development of agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.comnih.gov 3-APs are versatile frameworks for creating ligands that can interact with enzymes and receptors. nih.gov

The 3-AP core is central to the design of various kinase inhibitors, which are crucial in cancer therapy. acs.orgnih.gov For example, derivatives of 3-aminopyrazole have been developed as potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer metastasis and drug resistance. acs.org The amino group at the C3 position of the pyrazole can form critical hydrogen bonds within the ATP-binding pocket of kinases, enhancing inhibitor potency and selectivity. tandfonline.com The aminopropylamino side chain of this compound could further enhance these interactions by providing additional hydrogen bond donors and acceptors, or by improving the compound's solubility and pharmacokinetic profile.

Furthermore, 3-AP derivatives have demonstrated significant potential as anti-infective and anti-inflammatory agents. mdpi.com The adaptability of the aminopyrazole scaffold allows for its fusion with other heterocyclic systems to create novel compounds with a broad spectrum of biological activities, including antimicrobial and antioxidant properties. mdpi.comnih.govmdpi.com

Table 2: Selected Biological Activities of 3-Aminopyrazole Derivatives
Derivative ClassBiological Target/ActivityTherapeutic AreaKey Finding
Substituted 3-AminopyrazolesAXL Kinase InhibitionOncologyPotent enzymatic inhibition (IC₅₀ of 1.6 nM) and significant in vivo antitumor efficacy. acs.org
Aminopyrazole-based PROTACsCDK9 DegradationOncologySelectively degrades CDK9 and sensitizes pancreatic cancer cells to Venetoclax. nih.gov
Pyrido[2,3-b]indoles with 3-APDNA Gyrase / Topoisomerase IVAntibacterialExhibits activity against Gram-negative strains like E. coli. mdpi.com
Pyrazolyl AcylhydrazonesAntiproliferative / AntioxidantOncology / InflammationShowed micromolar IC₅₀ values against HeLa and MCF7 cancer cell lines. mdpi.comnih.gov
Fused 5-AminopyrazolesAntimicrobial / AnticancerInfectious Disease / OncologyFused systems like pyrazolo[3,4-b]pyridines show potent PIM-1 kinase and CDK2 inhibition. mdpi.com

Methodological Advancements in Spectroscopic and Analytical Characterization

The unambiguous characterization of novel pyrazole derivatives is essential for understanding their structure and function. A combination of advanced spectroscopic and analytical techniques is employed to elucidate the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. researchgate.net

¹H NMR is used to identify the protons in the molecule. For this compound, one would expect to see distinct signals for the two protons on the pyrazole ring, as well as signals for the three methylene (B1212753) (-CH₂-) groups of the propyl chain and the protons on the amino groups (-NH₂ and -NH-). The coupling patterns between adjacent protons provide connectivity information. chemicalbook.com

¹³C NMR provides information about the carbon skeleton, with distinct peaks expected for the three carbons of the pyrazole ring and the three carbons of the aminopropyl side chain. nih.gov

¹⁵N NMR can be used to probe the nitrogen environments, distinguishing between the "pyrrole-like" and "pyridine-like" nitrogens of the pyrazole ring and the two nitrogens in the side chain. rsc.org

Other key techniques include:

Infrared (IR) Spectroscopy , which is used to identify functional groups. The IR spectrum of this compound would show characteristic stretching vibrations for N-H bonds in the amino groups and the pyrazole ring, as well as C-H and C=N bonds. mdpi.com

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. asianpubs.org

X-ray Crystallography can provide the precise three-dimensional atomic coordinates of the molecule in the solid state, offering definitive proof of its structure and conformation.

These methods, often used in combination, are crucial for confirming the identity and purity of newly synthesized pyrazole derivatives, which is a prerequisite for any further application in materials science or drug discovery. nih.gov

Table 3: Spectroscopic and Analytical Methods for Characterizing Aminopyrazoles
TechniqueInformation ProvidedRelevance to this compound
¹H NMR SpectroscopyProton environment, chemical shifts, and spin-spin coupling.Confirms the presence and connectivity of pyrazole ring and aminopropyl chain protons. chemicalbook.com
¹³C NMR SpectroscopyCarbon skeleton and chemical environment of each carbon atom.Identifies the carbon atoms of the pyrazole core and the side chain. nih.gov
Infrared (IR) SpectroscopyPresence of specific functional groups (e.g., N-H, C=N).Verifies the amino and pyrazole functional groups through characteristic vibrations. mdpi.com
Mass Spectrometry (MS)Molecular weight and elemental composition.Confirms the molecular formula (C₆H₁₂N₄). asianpubs.org
X-ray CrystallographyPrecise 3D molecular structure and intermolecular interactions.Provides definitive structural proof and details on hydrogen bonding networks.

Future Directions in the Rational Design of Functional Pyrazole Architectures

The future of pyrazole chemistry lies in the rational design of new molecules with precisely tailored functions. This approach combines computational modeling with synthetic chemistry to create novel architectures based on scaffolds like this compound. The goal is to optimize molecular properties for specific applications, whether it's enhancing binding affinity to a biological target or tuning the photophysical response of a sensor. frontiersin.org

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are at the heart of this process. mdpi.comnih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity or property, researchers can build predictive models. For this compound, key modifications could include:

Substitution on the Pyrazole Ring: Introducing various functional groups (e.g., halogens, alkyl, aryl groups) at the C4 and C5 positions to modulate electronic properties, steric hindrance, and lipophilicity. nih.gov

Modification of the N1 Position: Adding substituents to the N1 nitrogen of the pyrazole ring to alter its interaction with target proteins or its assembly into larger materials. nih.gov

Alteration of the Side Chain: Changing the length, rigidity, or functional groups of the 3-aminopropylamino side chain to optimize spacing and interactions with a target binding site or metal ion.

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are increasingly used to guide these design efforts. nih.govresearchgate.net These methods can predict how a designed molecule will interact with its target, allowing chemists to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. nih.govresearchgate.net This integrated approach of computational design, targeted synthesis, and biological or material evaluation will continue to drive innovation in the development of functional pyrazole-based systems. frontiersin.org

Table 4: Strategies for the Rational Design of Functional Pyrazole Architectures
Design StrategyStructural Modification ExamplePotential Outcome for Drug DiscoveryPotential Outcome for Materials Science
Ring SubstitutionAdd phenyl groups at C4/C5 positions.Enhance inhibitory activity against metalloproteases. nih.govModify electronic properties for sensor applications.
N1-FunctionalizationIntroduce a methyl or phenyl group at the N1 position.Modulate binding affinity and selectivity for target enzymes. nih.govControl supramolecular assembly and material morphology.
Side Chain EngineeringVary the length or introduce cyclic constraints in the aminopropylamino chain.Optimize fit within a protein's binding pocket; improve pharmacokinetics.Tune the coordination geometry and selectivity for metal ions.
Bioisosteric ReplacementReplace the pyrazole core with another heterocycle (e.g., triazole).Improve metabolic stability or alter the target selectivity profile.Create materials with different thermal or optical properties.

Q & A

Q. What are the key structural features of 3-(3-Aminopropylamino)pyrazole, and how are they characterized experimentally?

The compound features a pyrazole ring substituted with a 3-aminopropylamino group. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. The aminopropylamino side chain contributes to hydrogen-bonding interactions, which can be analyzed via infrared (IR) spectroscopy .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis often involves cyclization reactions, such as the condensation of hydrazines with β-ketonitriles or β-diketones. Protecting group strategies (e.g., Boc for amines) are critical to prevent side reactions during functionalization. Post-synthetic modifications may include alkylation or acylation of the amino group to enhance solubility or biological activity .

Q. How does the presence of the aminopropylamino group influence the compound’s physicochemical properties?

The polar amino group increases hydrophilicity, improving aqueous solubility, while the pyrazole ring contributes to aromatic stability. LogP values and pKa measurements (via potentiometric titration) are essential to assess partitioning behavior and ionization states under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Systematic optimization involves screening catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic vs. protic), and temperature gradients. High-performance liquid chromatography (HPLC) or gas chromatography (GC) monitors reaction progress, while Design of Experiments (DoE) models identify critical parameters .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

The compound may act as a competitive inhibitor by mimicking transition states or binding to allosteric sites. Mechanistic studies use enzyme kinetics (e.g., Michaelis-Menten plots) and molecular docking simulations to map interactions with active sites. For example, pyrazole derivatives inhibit cyclooxygenase (COX) by blocking arachidonic acid binding .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should validate purity via HPLC (>95%), replicate assays with standardized protocols, and perform meta-analyses comparing IC50 values under controlled conditions .

Q. What analytical techniques are recommended for assessing the stability and degradation pathways of this compound?

Accelerated stability studies under thermal, oxidative, and photolytic stress (ICH guidelines) combined with LC-MS identify degradation products. Nuclear Overhauser Effect (NOE) NMR and tandem MS/MS elucidate structural changes in degraded samples .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic substitution at the pyrazole ring (e.g., electron-withdrawing groups at C4) or modification of the aminopropyl chain (e.g., elongation or branching) is evaluated using in vitro assays. Quantitative SAR (QSAR) models correlate substituent properties (Hammett constants, molar refractivity) with activity .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Scale-up issues include purification of intermediates (e.g., column chromatography vs. recrystallization) and controlling exothermic reactions. Flow chemistry or microwave-assisted synthesis may enhance reproducibility and safety .

Q. How does the compound interact with cellular membranes or transporters in pharmacokinetic studies?

Caco-2 cell monolayer assays assess permeability, while P-glycoprotein (P-gp) inhibition studies evaluate efflux potential. Radiolabeled versions (e.g., ³H or ¹⁴C isotopes) track biodistribution and tissue accumulation in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.